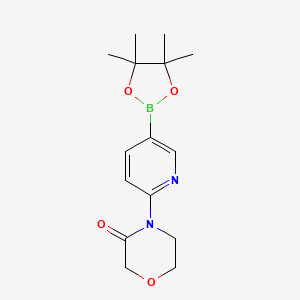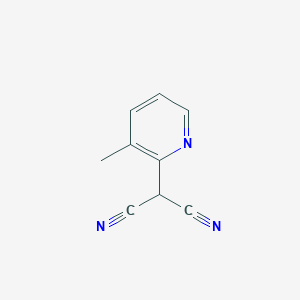
2-(3-Methylpyridin-2-yl)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpyridin-2-yl)malononitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a malononitrile group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)malononitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity .
化学反应分析
Types of Reactions
2-(3-Methylpyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine alcohols or amines.
Substitution: Amides, esters, or other functionalized pyridine derivatives.
科学研究应用
2-(3-Methylpyridin-2-yl)malononitrile has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Methylpyridin-2-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-Methylpyridin-3-yl)malononitrile
- 2-(4-Methylpyridin-2-yl)malononitrile
- 2-(3-Ethylpyridin-2-yl)malononitrile
Comparison
2-(3-Methylpyridin-2-yl)malononitrile is unique due to the specific positioning of the methyl group and the malononitrile moiety, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability profiles. These differences can be leveraged to tailor the compound for specific applications in research and industry.
属性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-12-9(7)8(5-10)6-11/h2-4,8H,1H3 |
InChI 键 |
AYEDDEUMFSZWBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)
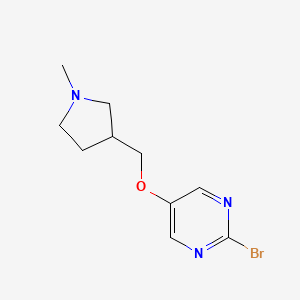
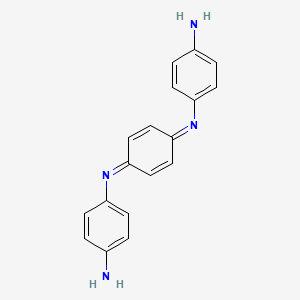

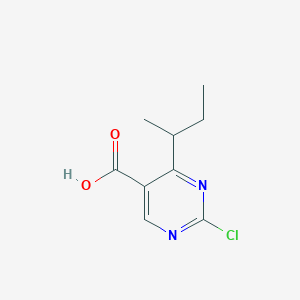
![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)


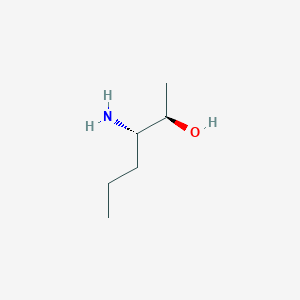
![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)
